2,6-Dibromo-4-methylmercapto pyridine 2,6-Dibromo-4-methylmercapto pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14039977
InChI: InChI=1S/C6H5Br2NS/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3
SMILES:
Molecular Formula: C6H5Br2NS
Molecular Weight: 282.99 g/mol

2,6-Dibromo-4-methylmercapto pyridine

CAS No.:

Cat. No.: VC14039977

Molecular Formula: C6H5Br2NS

Molecular Weight: 282.99 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dibromo-4-methylmercapto pyridine -

Specification

Molecular Formula C6H5Br2NS
Molecular Weight 282.99 g/mol
IUPAC Name 2,6-dibromo-4-methylsulfanylpyridine
Standard InChI InChI=1S/C6H5Br2NS/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3
Standard InChI Key RNYHCAWFMLZCBS-UHFFFAOYSA-N
Canonical SMILES CSC1=CC(=NC(=C1)Br)Br

Introduction

Structural and Molecular Characteristics

Molecular Composition and Bonding

The molecular formula of 2,6-dibromo-4-methylmercapto pyridine is C₆H₄Br₂SN, with a molecular weight of 296.94 g/mol. The pyridine ring’s aromatic system is modified by electron-withdrawing bromine atoms and the electron-donating methylmercapto group, creating a polarized electronic environment. This polarity influences reactivity, particularly in electrophilic and nucleophilic substitution reactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₆H₄Br₂SN
Molecular Weight296.94 g/mol
Exact Mass295.83 g/mol
Topological Polar Surface Area12.89 Ų
LogP (Partition Coefficient)3.35 (estimated)

The LogP value, estimated using fragment-based methods , suggests moderate hydrophobicity, making the compound soluble in organic solvents like dichloromethane or tetrahydrofuran but poorly soluble in water.

Synthetic Methodologies

Bromination of Pyridine Precursors

The synthesis of brominated pyridines often begins with lutidine (dimethylpyridine) derivatives. For example, 2,6-dibromomethylpyridine is synthesized via radical bromination of 2,6-lutidine using dibromoisocyanuric acid (DIB) and initiators like AIBN or BPO . Adapting this methodology, 2,6-dibromo-4-methylmercapto pyridine could be synthesized through a two-step process:

  • Bromination: Introduce bromine atoms at the 2- and 6-positions of 4-methylmercapto pyridine.

  • Purification: Isolate the product via column chromatography (e.g., petroleum ether/ethyl acetate = 60:1) .

Table 2: Optimized Bromination Conditions (Adapted from CN105399661A )

ParameterConditionYield (%)
InitiatorAIBN (0.5 mol%)85–92
Brominating AgentDIB (2–4 equiv)
SolventCCl₄
Temperature80°C (reflux)
Reaction Time24 hours

Key findings from analogous reactions :

  • Dropwise addition of brominating agents improves yields (85–92%) compared to one-time addition (51%).

  • Temperature control: Reactions at 80°C achieve higher yields than at 50°C (76%) or room temperature (48%).

Functionalization with Methylmercapto Groups

Introducing the -SCH₃ group at the 4-position likely involves nucleophilic substitution. Starting from 4-chloro-2,6-dibromopyridine , treatment with sodium thiomethoxide (NaSCH₃) in dimethylformamide (DMF) could replace chlorine with the methylmercapto group:

4-Cl-2,6-Br2C5HN+NaSCH34-SCH3-2,6-Br2C5HN+NaCl\text{4-Cl-2,6-Br}_2\text{C}_5\text{HN} + \text{NaSCH}_3 \rightarrow \text{4-SCH}_3\text{-2,6-Br}_2\text{C}_5\text{HN} + \text{NaCl}

Reaction conditions (hypothetical):

  • Solvent: DMF, 60°C, 12 hours.

  • Workup: Aqueous extraction, drying (MgSO₄), and recrystallization.

Physicochemical Properties

Spectral Data

While experimental spectra for 2,6-dibromo-4-methylmercapto pyridine are unavailable, inferences can be drawn from related compounds:

  • ¹H NMR: The methylmercapto group (-SCH₃) would appear as a singlet near δ 2.1 ppm. Aromatic protons at the 3- and 5-positions may show coupling (J ≈ 8 Hz) due to adjacent bromine atoms.

  • ¹³C NMR: The pyridine carbons adjacent to bromine (C-2 and C-6) would resonate at δ 125–135 ppm, while C-4 (bearing -SCH₃) would appear near δ 150 ppm .

Thermal Stability

Brominated pyridines generally exhibit moderate thermal stability. Decomposition likely occurs above 200°C, releasing HBr and sulfur-containing byproducts.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The bromine atoms serve as leaving groups in cross-coupling reactions (e.g., Suzuki, Ullmann), enabling the construction of biaryl structures common in drug candidates. For instance, replacing bromine with aryl groups could yield kinase inhibitors or antimicrobial agents.

Materials Science

The compound’s electronic structure makes it a candidate for:

  • Organic semiconductors: As a building block for π-conjugated systems .

  • Ligands in coordination chemistry: The sulfur atom can coordinate to metals like palladium or copper, facilitating catalytic cycles.

Future Research Directions

  • Experimental validation of synthetic routes and spectral data.

  • Exploration of electrochemical properties for energy storage applications.

  • Toxicity studies to establish safety protocols.

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